Trimethylsilyl acrylate

Descripción

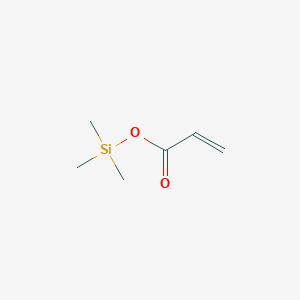

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trimethylsilyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBJBJYBGWBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339226 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-55-6 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylsilyl Acrylate and Its Derivatives

Routes to Alpha-Trimethylsilyl Acrylic Monomers

Alpha-trimethylsilyl acrylic monomers are characterized by the presence of a trimethylsilyl (B98337) group on the carbon atom adjacent to the carbonyl group. This substitution significantly influences the monomer's reactivity.

The carbonylation of vinylsilanes represents a direct method for introducing a carbonyl group to form acrylic acid derivatives. acs.org This process involves the reaction of a vinylsilane with carbon monoxide in the presence of a catalyst. Specifically, the hydro-carbonylation of vinyltrimethylsilane (B1294299) can be achieved with high stereoselectivity using various catalytic systems. guidechem.com

Another approach is reductive carbonylation, where aryl or heteroaryl iodides react with carbon monoxide and other reagents in the presence of a palladium catalyst to produce aldehydes. researchgate.net While not a direct route to the acrylate (B77674), this demonstrates the principle of introducing a carbonyl function. The direct, highly regioselective carbonylation of vinylsilanes, catalyzed by transition metal complexes, provides a pathway to α,β-unsaturated esters. acs.org

A well-established route to α-trimethylsilyl acrylic monomers starts with the halogenation of vinyltrimethylsilane. cdnsciencepub.comcdnsciencepub.com The synthesis proceeds through the following general scheme:

Bromination : Vinyltrimethylsilane is brominated to yield 1,2-dibromoethyltrimethylsilane (B98345). This reaction typically proceeds in high yield (around 90%). cdnsciencepub.com

Dehydrobromination : The resulting 1,2-dibromoethyltrimethylsilane undergoes dehydrobromination to form α-bromovinyltrimethylsilane. While early methods using quinoline (B57606) resulted in lower yields, the use of diethylamine (B46881) can produce the desired product in yields exceeding 90%. cdnsciencepub.com

Carbonation : The α-bromovinyltrimethylsilane is converted into a Grignard reagent, which is then carbonated by reacting with carbon dioxide (dry ice). This step yields α-trimethylsilyl acrylic acid. cdnsciencepub.comcdnsciencepub.com

Esterification : The α-trimethylsilyl acrylic acid can be subsequently esterified to its corresponding esters, such as methyl α-trimethylsilyl acrylate, using methods like reaction with diazomethane (B1218177) or direct esterification with methanol (B129727) in the presence of an acid catalyst. cdnsciencepub.com

This multi-step process provides a reliable pathway to both the acid and ester forms of the monomer. cdnsciencepub.com

Esterification and Silylation Approaches to Trimethylsilyl Acrylates

These methods involve either the direct silylation of acrylic acid or the silylation of a pre-formed acrylate ester that contains a hydroxyl group.

Trimethylsilyl acrylate can be synthesized through a direct, base-catalyzed silylation of acrylic acid. cmu.edu In a typical procedure, acrylic acid is reacted with trimethylsilyl chloride in the presence of a base, such as N,N-dimethylaniline. cmu.edu The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. cmu.edu This method can yield the desired this compound in good yields (e.g., 62%) after purification by fractional distillation. cmu.edu

An alternative approach involves the dehydrative condensation between acrylic acid and a silanol, such as triisopropylsilanol, in the presence of a catalytic amount of trifluoromethanesulfonic acid, achieving a silylation reaction rate of 75.2%. google.com

| Reagents | Catalyst/Base | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acrylic acid, Trimethylsilyl chloride | N,N-dimethylaniline | 0 °C to Room Temp. | 62% | cmu.edu |

| Acrylic acid, Triisopropylsilanol | Trifluoromethanesulfonic acid | 35 °C | 75.2% (Reaction Rate) | google.com |

Derivatives of this compound can be prepared by silylating acrylates that bear a hydroxyl group. A prominent example is the synthesis of 2-(trimethylsilyloxy)ethyl acrylate (HEA-TMS). cmu.edu This compound is produced through the silylation of 2-hydroxyethyl acrylate (HEA) with trimethylsilyl chloride. cmu.edu The reaction is typically carried out in a solvent mixture like dichloromethane (B109758) and triethylamine, with the latter acting as a base to neutralize the HCl byproduct. cmu.edu The process starts at 0 °C and is then brought to room temperature, followed by filtration and distillation to obtain the purified product. cmu.edu

Methoxycarbonylation of Trimethylsilylacetylene (B32187) to 2-(Trimethylsilyl)acrylates

The methoxycarbonylation of trimethylsilylacetylene is an atom-economical method for synthesizing 2-(trimethylsilyl)acrylates. unive.itresearchgate.net This reaction involves a palladium acetate (B1210297) catalyst in combination with an acid (e.g., methanesulfonic acid) and a phosphine (B1218219) ligand. unive.itresearchgate.net A critical finding in this area is the profound effect of the phosphine ligand on the reaction's rate and selectivity. unive.itx-mol.com

The reaction can produce two isomeric products: the desired 2-(trimethylsilyl)acrylate (branched isomer) and the 3-(trimethylsilyl)acrylate (linear isomer). unive.it The choice of ligand is crucial for controlling the regioselectivity:

Diphenyl-(pyridin-2-yl)phosphine : Using this ligand requires higher temperatures (e.g., 80 °C) and results in only modest catalytic activity, producing a nearly 1:1 mixture of the two isomers. unive.itx-mol.com

Diphenyl-(6-methyl-pyridin-2-yl)phosphine : This ligand allows the reaction to proceed under much milder conditions with a high rate and excellent selectivity (>95%) for the desired 2-(trimethylsilyl)acrylate. unive.itresearchgate.net

The reaction conditions, including temperature, CO pressure, and reagent ratios, have been optimized to maximize the yield and selectivity of the branched isomer. unive.it

| Ligand | Temperature (°C) | CO Pressure (bar) | Selectivity (2-isomer) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|---|

| Diphenyl-(pyridin-2-yl)phosphine | 80 | 20 | ~50% | ~300 |

| Diphenyl-(6-methyl-pyridin-2-yl)phosphine | 40 | 10 | >95% | up to 1200 |

The mechanistic pathway involves the hydropalladation of the C-C triple bond, followed by CO insertion to form a palladium-acyl intermediate, and finally, alcoholysis releases the acrylate ester. researchgate.net

Advanced Polymerization Mechanisms and Kinetics of Trimethylsilyl Acrylate

Free Radical Polymerization Kinetics and Chain Growth Control

The free radical polymerization of trimethylsilyl (B98337) acrylate (B77674) (TMSA) and its derivatives is a complex process influenced by steric and electronic effects, initiator systems, and reaction conditions.

Homopolymerization Challenges and Steric Hindrance Effects of Alpha-Trimethylsilyl Groups

The homopolymerization of α-trimethylsilyl acrylic monomers presents significant challenges. cdnsciencepub.com The bulky α-trimethylsilyl group imposes considerable steric hindrance, which impedes the approach of the monomer to the growing polymer chain. cdnsciencepub.com This steric hindrance is the primary factor governing the reactivity of these monomers, often leading to low polymerization rates and difficulty in achieving high molecular weight polymers. cdnsciencepub.com While the trimethylsilyl group has an electron-withdrawing effect that could theoretically favor anionic polymerization, the steric effect dominates, limiting its reactivity in both free radical and anionic systems. cdnsciencepub.com

The steric hindrance effect is a well-documented phenomenon in polymer chemistry. For instance, bulky substituents near the polymerizable double bond can decrease chain packing density and hinder bond rotation in the main chain, affecting the polymer's glass transition temperature. rsc.org In the case of TMSA, the large size of the trimethylsilyl group shields the double bond, making it less accessible for radical attack. cdnsciencepub.com This is in contrast to other acrylic monomers where the α-substituent is smaller. researchgate.net

Interactive Table: Impact of Steric Hindrance on Polymerization

| Monomer | α-Substituent | Steric Hindrance | Polymerizability |

| Methyl Acrylate | -H | Low | High |

| Methyl Methacrylate (B99206) | -CH₃ | Moderate | High |

| Trimethylsilyl Acrylate | -Si(CH₃)₃ | High | Low |

This reduced reactivity necessitates the use of higher initiator concentrations or longer reaction times to achieve significant polymerization. cdnsciencepub.com Even under these conditions, side reactions can occur, leading to the formation of low molecular weight liquid products. cdnsciencepub.com

Radical Copolymerization Kinetics with Electron-Rich and Electron-Poor Monomers (e.g., Styrene)

Despite the challenges in homopolymerization, this compound can be effectively copolymerized with other vinyl monomers, such as styrene (B11656). cdnsciencepub.com Copolymerization provides a route to incorporate the properties of TMSA into a wider range of polymeric materials.

In the copolymerization of styrene with silane-containing monomers, the reactivity ratios are crucial for understanding the copolymer composition. For the copolymerization of styrene (monomer 1) with linallyloxytrimethylsilane (monomer 2), the reactivity ratio for styrene (r₁) was found to be significantly greater than zero (r₁ = 16.8 ± 0.4 at 60°C), while the reactivity ratio for the silane (B1218182) monomer (r₂) was zero. researchgate.net This indicates that the styryl radical strongly prefers to add to another styrene monomer rather than the silane monomer, and the silane-derived radical does not add to another silane monomer. This leads to copolymers that are rich in styrene units. researchgate.net

The kinetics of copolymerization are influenced by the electron-donating or electron-accepting nature of the comonomers. The copolymerization of electron-acceptor and electron-donor vinyl monomers, such as maleic anhydride (B1165640) and α-olefins, often results in alternating copolymers. researchgate.net While TMSA is not a strong electron acceptor or donor, its copolymerization behavior with electron-rich monomers like styrene or electron-poor monomers would be governed by the relative reactivities of the propagating radicals towards the available monomers. nih.govacs.org

Impact of Initiator Systems and Oxygen Inhibition on Radical Polymerization

The choice of initiator system significantly impacts the free radical polymerization of acrylates. Common initiators include azo compounds like α,α'-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide. cdnsciencepub.comsid.ir For photopolymerization, systems often consist of a photosensitizer and a co-initiator. nih.gov

Oxygen is a well-known inhibitor of free radical polymerization. It reacts with the initiating and propagating radicals to form unreactive peroxy radicals, leading to an inhibition period during which polymerization is suppressed. google.com This significantly reduces the polymerization rate and can limit the final monomer conversion. google.com

To overcome oxygen inhibition, various strategies have been developed. One approach involves the use of co-initiators that can efficiently consume oxygen. Tris(trimethylsilyl)silane (B43935) (TTMSS) has emerged as a highly effective co-initiator in photopolymerization systems. nih.govresearchgate.net The silyl (B83357) radicals generated from TTMSS exhibit high reactivity towards molecular oxygen, effectively scavenging it from the system. acs.org This allows the polymerization to proceed with minimal inhibition, leading to higher polymerization rates and final conversions. nih.govresearchgate.net The use of TTMSS can also lead to a more homogeneous network structure in the resulting polymer. nih.gov

Another strategy to mitigate oxygen inhibition is to remove oxygen from the system before initiating polymerization. This can be achieved by adding a singlet oxygen generator and a singlet oxygen trapper, which react to consume the dissolved oxygen. google.com

Anionic Polymerization and Stereochemical Control

Anionic polymerization offers a powerful method for controlling the architecture and stereochemistry of polymers derived from (meth)acrylate monomers.

Anionic Polymerization of this compound and Related Methacrylates

The anionic polymerization of this compound is challenging due to the steric hindrance of the α-trimethylsilyl group. cdnsciencepub.com Attempts to polymerize methyl α-trimethylsilyl acrylate using anionic initiators like n-butyllithium have resulted in low yields and the formation of side products. cdnsciencepub.com

However, trimethylsilyl methacrylate (TMSMA), a related monomer, has been successfully polymerized anionically. uni-bayreuth.de TMSMA serves as a protected form of methacrylic acid, allowing for controlled polymerization. The trimethylsilyl group can be readily hydrolyzed post-polymerization to yield well-defined poly(methacrylic acid). uni-bayreuth.deacs.org

The success of anionic polymerization of (meth)acrylates often relies on the use of specific initiator systems and additives to stabilize the propagating active centers and prevent side reactions, such as attack on the carbonyl group of the ester. cmu.eduafinitica.com Ligated anionic polymerization, involving additives like lithium chloride or alkylaluminums, has proven effective for the controlled polymerization of various (meth)acrylate esters. cmu.edu

Synthesis of Stereoregular Poly(trimethylsilyl methacrylates): Isotactic and Syndiotactic Control

A key advantage of anionic polymerization is the ability to control the stereochemistry of the resulting polymer, leading to the formation of isotactic or syndiotactic polymers. The tacticity of poly(trimethylsilyl methacrylate) (PTMSMA) and, consequently, poly(methacrylic acid) (PMAA) can be precisely controlled by the choice of initiator and solvent. researchgate.net

Isotactic PTMSMA: Anionic polymerization of TMSMA using tert-butyllithium (B1211817) (t-BuLi) as an initiator in a non-polar solvent like toluene (B28343) at low temperatures (e.g., -78°C) yields highly isotactic PTMSMA (mm content up to 89%). researchgate.net

Syndiotactic PTMSMA: The use of a bulky Lewis acid, such as methylaluminum bis(2,6-di-tert-butylphenoxide) [MeAl(ODBP)₂], in conjunction with t-BuLi promotes the formation of syndiotactic PTMSMA (rr content up to 95%). Polymerization in polar solvents like tetrahydrofuran (B95107) (THF) also favors the formation of syndiotactic polymers. researchgate.net

The stereocontrol in these polymerizations is attributed to the coordination of the initiator and the growing chain end with the incoming monomer, which dictates the stereochemical placement of the monomer units. The resulting stereoregular polymers exhibit distinct physical and chemical properties. For instance, isotactic and syndiotactic poly(methyl methacrylate) (PMMA) can form stereocomplexes with unique crystalline structures. mdpi.com

Interactive Table: Stereochemical Control in Anionic Polymerization of TMSMA

| Initiator System | Solvent | Temperature (°C) | Resulting Tacticity | Triad Content |

| t-BuLi | Toluene | -78 | Isotactic | mm = 89% |

| t-BuLi / MeAl(ODBP)₂ | Toluene | -78 | Syndiotactic | rr = 95% |

| Butyllithium | Toluene | - | Isotactic | mm = 89% |

| Butyllithium | Tetrahydrofuran | - | Syndiotactic/Heterotactic | rr < 90% |

The ability to synthesize stereoregular poly(meth)acrylates through the anionic polymerization of silyl-protected monomers opens up possibilities for creating advanced materials with tailored properties for various applications.

Mechanistic Insights into Anionic Propagation and Side Reactions

The anionic polymerization of acrylate monomers, including silyl-protected variants like this compound, is inherently challenging due to the high reactivity of the propagating enolate active centers. researchgate.net This reactivity often leads to undesirable side reactions that can terminate the polymer chain, resulting in polymers with broad molecular weight distributions and limiting the formation of well-defined architectures. researchgate.netcmu.edu

The primary side reaction is an intramolecular cyclization, commonly referred to as a "backbiting" reaction. researchgate.netuni-bayreuth.de In this process, the propagating enolate anion at the active chain end attacks the carbonyl group of an ester unit within the same polymer chain. uni-bayreuth.de This nucleophilic attack leads to the formation of a cyclic ketone and the elimination of an alkoxide group, which effectively terminates the growing chain. researchgate.net Low polymerization temperatures (typically below -50°C) are often required to suppress these termination reactions and maintain the "living" character of the polymerization. researchgate.netuobasrah.edu.iq

Another potential complication is the direct attack of the initiator or the propagating anion on the ester carbonyl group of the monomer itself, which is a competing reaction to the desired Michael addition to the vinyl group. uni-bayreuth.de The presence of a bulky α-substituent, such as the trimethylsilyl group in α-trimethylsilyl acrylic monomers, introduces significant steric hindrance. This bulkiness can impede the approach of the propagating species to the double bond, making the monomer less reactive in both anionic and free-radical polymerization pathways. cdnsciencepub.com While this can slow down the desired propagation, it can also influence the rate of side reactions. The choice of initiator, counter-ion, and solvent all play critical roles in modulating the reactivity of the chain end and minimizing these termination pathways. researchgate.net

Controlled Radical Polymerization Techniques

To overcome the challenges of traditional anionic polymerization, controlled radical polymerization (CRP) techniques have emerged as powerful alternatives for producing well-defined acrylic polymers.

Group Transfer Polymerization (GTP) of Trimethylsilyl Acrylates

Group Transfer Polymerization (GTP) is a "living" polymerization method discovered in the 1980s that is particularly well-suited for (meth)acrylate monomers. uobasrah.edu.iqresearchgate.net It allows for the synthesis of polymers with controlled molecular weights and low polydispersity at or above room temperature, a significant advantage over the cryogenic conditions required for living anionic polymerization. uobasrah.edu.iq The polymerization is tolerant to a variety of functional groups, although it is sensitive to protonic impurities like water. uobasrah.edu.iqresearchgate.net

The fundamental mechanism of GTP involves the conjugate addition of a silyl ketene (B1206846) acetal (B89532) initiator to an α,β-unsaturated carbonyl monomer, such as an acrylate. uobasrah.edu.iqslideshare.net During the propagation step, the silyl group from the active chain end is transferred to the carbonyl oxygen of the incoming monomer, regenerating a silyl ketene acetal at the new chain end, which is then ready to react with the next monomer molecule. slideshare.net The process is typically catalyzed by either nucleophilic anions (e.g., fluoride (B91410) or bifluoride ions) or Lewis acids. uobasrah.edu.iqresearchgate.net

Silyl Ketene Acetal Initiators in GTP

Silyl ketene acetals (SKAs) are the cornerstone initiators for Group Transfer Polymerization. researchgate.netacs.org A common example used for initiating the polymerization of methacrylates is 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS). researchgate.net These initiators are activated by a catalyst, which can be either a nucleophile or a Lewis acid. uobasrah.edu.iqacs.org

B(C6F5)3-Catalyzed Hydrosilane-Mediated GTP of Acrylates

A significant advancement in GTP is the use of a system combining a hydrosilane (R₃SiH) with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst. acs.orgnih.gov This method innovatively bypasses the need to separately synthesize and purify the silyl ketene acetal initiator. Instead, the SKA initiator is generated in situ. nih.gov

The mechanism involves the B(C₆F₅)₃-catalyzed 1,4-hydrosilylation of the acrylate monomer by the hydrosilane. acs.orgnih.gov This reaction creates the necessary silyl ketene acetal, which then initiates the GTP of the remaining acrylate monomer, also catalyzed by B(C₆F₅)₃. nih.gov This approach has been successfully applied to various acrylates, including n-butyl acrylate and others with functional groups. acs.orgnih.gov The choice of hydrosilane has been found to be critical for achieving well-defined polymers with targeted molecular weights and narrow molecular weight distributions (dispersities). amazonaws.com For instance, in the polymerization of n-butyl acrylate, dimethylphenylsilane (B1631080) (Me₂PhSiH) proved to be a highly effective hydrosilane. nih.govamazonaws.com

Table 1: B(C₆F₅)₃-Catalyzed GTP of n-Butyl Acrylate (nBA) using Various Hydrosilanes Data derived from studies on in situ initiator formation. nih.govamazonaws.com

| Entry | Hydrosilane | Time (min) | Conversion (%) | Mn,calcd ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | Et₃SiH | 13 | 99 | 2900 | 5200 | 1.25 |

| 2 | nBu₃SiH | 12 | 99 | 2900 | 4600 | 1.22 |

| 3 | Me₂PhSiH | 12 | 99 | 2900 | 3100 | 1.15 |

| 4 | MePh₂SiH | 13 | 99 | 2900 | 3300 | 1.17 |

| 5 | Ph₃SiH | 20 | 99 | 2900 | 3300 | 1.20 |

Polymerization conditions: [nBA]₀/[R₃SiH]₀/[B(C₆F₅)₃]₀ = 30/1/0.01; conducted in CH₂Cl₂ at room temperature.

Atom Transfer Radical Polymerization (ATRP) of this compound Derivatives

Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely used CRP methods. researchgate.netacs.org It is exceptionally tolerant of a wide range of functional groups present in monomers, which would otherwise interfere with other polymerization techniques. cmu.edu This makes ATRP particularly suitable for the polymerization of functional acrylates. For monomers with sensitive functionalities, such as hydroxyl groups, protection strategies are often employed. For example, 2-hydroxyethyl acrylate (HEA) can be protected with a trimethylsilyl (TMS) group, forming 2-(trimethylsiloxy)ethyl acrylate, which can then be polymerized in a controlled manner via ATRP. cmu.edu

The basic mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper-based. acs.orgcmu.edu An alkyl halide initiator is activated by the catalyst in its lower oxidation state (e.g., Cu(I)Br), which abstracts the halogen atom to form a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This radical can then add to monomer units. Crucially, the deactivation process, where the halogen is transferred back to the propagating chain from the higher oxidation state metal complex, is rapid. This maintains a very low concentration of active radicals at any given time, thereby minimizing irreversible termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and low dispersity. researchgate.netcmu.edu

Kinetic Modeling of ATRP for this compound Copolymers

Kinetic modeling is a powerful tool for understanding, optimizing, and controlling polymerization processes, including the ATRP of copolymers involving this compound. researchgate.netsjtu.edu.cn A comprehensive kinetic model for ATRP must account for several elementary reactions that occur simultaneously during the polymerization. sjtu.edu.cnsjtu.edu.cnacs.org

The core components of an ATRP kinetic model include:

Initiation: The activation of the initiator (R-X) by the catalyst (Cu(I)) to form the initial radical.

Propagation: The addition of monomer units to the growing radical chain.

Activation/Deactivation Equilibrium: The reversible transfer of the halogen atom between the dormant polymer chain and the catalyst complex. This is the key equilibrium that controls the polymerization.

Termination: The irreversible reaction between two propagating radicals, which leads to "dead" polymer chains.

Diffusion-controlled effects are also critical considerations in kinetic models, especially at high monomer conversion. researchgate.net As the viscosity of the system increases, the rates of termination and propagation can become limited by the diffusion of macroradicals and monomer molecules, respectively. researchgate.netacs.org By developing a mathematical model that incorporates the rate constants for each of these steps, it is possible to predict the evolution of monomer conversion, average molecular weight, and polydispersity over time. sjtu.edu.cn This allows for the model-based design of reactor operations (e.g., semibatch processes) to synthesize copolymers with specific compositions and gradients. sjtu.edu.cnsjtu.edu.cn

Table 2: Fundamental Reactions in a Kinetic Model for ATRP

| Reaction | General Equation | Description |

| Initiation | R-X + Cu(I)/L -> R• + X-Cu(II)/L | Activation of the initiator to form the first radical. |

| Propagation | Pn• + M -> Pn+1• | Addition of monomer (M) to the growing polymer radical. |

| Deactivation | Pn• + X-Cu(II)/L -> Pn-X + Cu(I)/L | Reversible deactivation of the propagating radical to a dormant chain. |

| Activation | Pn-X + Cu(I)/L -> Pn• + X-Cu(II)/L | Reversible activation of a dormant chain to a propagating radical. |

| Termination | Pn• + Pm• -> Pn+m | Irreversible combination or disproportionation of two radicals. |

L represents the ligand complexed to the copper catalyst.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound Monomers

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization stands out as a versatile method for synthesizing polymers with controlled molecular weights and low dispersity from a wide array of monomers, including silyl-functionalized acrylates. nih.govresearchgate.net The bulk polymerization of silyl methacrylates, such as 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS), a monomer structurally related to this compound, has been successfully controlled using RAFT agents. researchgate.netdntb.gov.ua

In studies conducted at 60 °C, RAFT agents like cumyl dithiobenzoate (CDB) and 2-cyanoprop-2-yl dithiobenzoate (CPDB) have been employed to mediate the polymerization. researchgate.net The choice of RAFT agent significantly influences the polymerization kinetics. The process mediated by CPDB shows fewer inhibition and rate retardation effects compared to CDB-mediated polymerization. researchgate.net This difference is attributed to the higher stability of the intermediate macro-RAFT radicals formed when using CDB. researchgate.net

Regardless of the specific agent, the RAFT process yields polymers where the molecular weight grows linearly with monomer conversion, achieving low polydispersity indices (PDI < 1.15) even at high conversion rates (>90%). researchgate.net This demonstrates a high degree of control over the macromolecular architecture.

Kinetic studies on similar systems, like the CPDB-mediated RAFT polymerization of tert-butyldimethylsilyl methacrylate (TBDMSMA), provide insight into the rate-determining steps of the process. These analyses, often supported by modeling, allow for the estimation of key kinetic parameters that govern the polymerization behavior.

Table 1: Kinetic Parameters for CPDB-Mediated RAFT Polymerization of a Silyl Methacrylate (TBDMSMA) at 70 °C

| Parameter | Description | Value |

| kβ | Rate coefficient for addition to polymeric RAFT agent | ~1.8 x 10⁴ L·mol⁻¹·s⁻¹ |

| k-β | Rate coefficient for fragmentation of intermediate RAFT radicals | ~2.0 x 10⁻² s⁻¹ |

| ktr | Transfer rate coefficient to CPDB | ~9.0 x 10³ L·mol⁻¹·s⁻¹ |

| Ctr (ktr/kp) | Chain-transfer constant | ~9.3 |

Data sourced from kinetic studies on tert-butyldimethylsilyl methacrylate. nih.gov

Photoinitiated Polymerization and Network Formation

Photoinitiated polymerization of acrylate-based resins can be precisely regulated by incorporating specific silanes, a strategy analogous to the well-established thiol-ene chemistry. nih.govresearchgate.net This approach utilizes multifunctional silanes as chain transfer agents (CTAs) to modulate the formation of the polymer network. nih.gov By introducing a CTA, the radical chain-growth process is altered to a mixed chain-growth/step-growth mechanism. nih.govacs.org This change provides more regulated network formation, leading to materials with reduced shrinkage stress, improved toughness, and higher final monomer conversion. nih.govresearchgate.netacs.org

The underlying mechanism involves the termination of a growing polymer radical chain through hydrogen abstraction from the silane. This generates a silyl radical that is reactive enough to reinitiate polymerization by adding to an acrylate double bond. nih.govresearchgate.netacs.org The ratio of the chain propagation rate to the chain transfer rate dictates the final network architecture. nih.gov

Table 2: Properties of Silane-Acrylate Photopolymer Networks

| Property | Observation | Benefit |

| Network Formation | Mixed chain-growth and step-growth-like mechanism nih.gov | Regulated network architecture nih.govresearchgate.net |

| Gelation Point | Occurs at higher double-bond conversion nih.govresearchgate.net | Reduced shrinkage stress (~35% reduction) nih.gov |

| Final Conversion | Increased overall double-bond conversion (>95%) nih.govresearchgate.net | Improved material properties |

| Thermomechanical Properties | More homogeneous network (narrow glass transition) nih.govacs.org | Tunable flexibility and impact resistance researchgate.netnih.gov |

| Storage Stability | Greatly improved compared to thiol-ene resins nih.govresearchgate.net | Enhanced shelf-life and processability |

Data compiled from studies on difunctional silanes in acrylate photopolymerization. nih.govacs.orgresearchgate.netacs.orgnih.gov

Silyl radicals, particularly the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, play a crucial role as highly efficient initiating species in the photopolymerization of acrylates. nih.govresearchgate.net This radical is typically generated via the photo-cleavage of a precursor, most notably tris(trimethylsilyl)silane (TTMSSiH). nih.govnih.gov The effectiveness of TTMSSiH stems from the relatively low Si-H bond dissociation energy (BDE), which is approximately 79.8 kcal/mol. nih.gov This low BDE facilitates hydrogen abstraction by photosensitizers in their excited state, efficiently generating the primary silyl radical. nih.gov

Once formed, the tris(trimethylsilyl)silyl radical is exceptionally reactive toward the double bonds of acrylate monomers. researchgate.netnih.gov The rate constant for the addition (kadd) of the (Me₃Si)₃Si• radical to methyl acrylate is approximately 2.2 x 10⁷ M⁻¹s⁻¹, which is significantly higher than that of radicals generated from common amine co-initiators. researchgate.netnih.gov This high reactivity leads to rapid and efficient initiation of the polymerization process. nih.gov

The use of TTMSSiH as a co-initiator can increase both the polymerization rates and the final monomer conversions. nih.gov Furthermore, silyl radicals are highly reactive toward molecular oxygen (kox ~ 3 x 10⁹ L·mol⁻¹s⁻¹), which allows them to effectively mitigate oxygen inhibition, a common problem in radical photopolymerization that occurs in aerated media. nih.govpsu.edu This combination of high initiation efficiency and oxygen scavenging makes silane-based systems, especially those utilizing TTMSSiH, highly effective for photopolymerization under various conditions, including exposure to sunlight. dntb.gov.uapsu.edu

Table 3: Kinetic Data for Tris(trimethylsilyl)silyl Radical

| Parameter | Species/Reaction | Value |

| Bond Dissociation Energy | (Me₃Si)₃Si-H | 79.8 kcal/mol nih.gov |

| Addition Rate Constant (kadd) | (Me₃Si)₃Si• + Methyl Acrylate | 2.2 x 10⁷ M⁻¹s⁻¹ researchgate.netnih.gov |

| Addition Rate Constant (kadd) | (Me₃Si)₃Si• + Acrylonitrile | 5.1 x 10⁷ M⁻¹s⁻¹ researchgate.net |

| Addition Rate Constant (kadd) | (Me₃Si)₃Si• + Styrene | 5.1 x 10⁷ M⁻¹s⁻¹ researchgate.net |

| Reactivity with Oxygen (kox) | Silyl Radical + O₂ | ~3 x 10⁹ L·mol⁻¹s⁻¹ nih.gov |

Data sourced from laser flash photolysis and kinetic studies. nih.govresearchgate.netnih.gov

Copolymerization Strategies and Resulting Macromolecular Architectures

Statistical Copolymerization of Trimethylsilyl (B98337) Acrylate (B77674)

Statistical copolymers are synthesized by polymerizing a mixture of monomers, where the sequence of monomer units along the polymer chain is determined by the monomers' relative concentrations and their reactivity ratios.

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the preference of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus the comonomer (cross-propagation). While specific reactivity data for the trimethylsilyl acrylate (TMSA) system is not extensively documented in readily available literature, valuable insights can be drawn from its close analogue, trimethylsilyl methacrylate (B99206) (TMSMA).

In the free radical copolymerization of methacrylic acid (M₁) with trimethylsilyl methacrylate (M₂), the reactivity ratios have been determined to be r₁ = 2.75 and r₂ = 0.004. researchgate.net This indicates that a polymer chain ending in a methacrylic acid radical strongly prefers to add another methacrylic acid monomer rather than a TMSMA monomer. Conversely, a chain ending in a TMSMA radical has a very low tendency to add another TMSMA, favoring the addition of a methacrylic acid monomer instead. This leads to copolymers with longer sequences of methacrylic acid. researchgate.net

For copolymerizations involving styrene (B11656), studies on various silyl-containing monomers show a wide range of reactivities. For instance, the copolymerization of styrene with 2,6-dimethyl-2,7-octadiene-6-trimethylsilyl-ether resulted in a reactivity ratio for styrene (r₁) of 16.8, with the silyl (B83357) monomer's reactivity ratio (r₂) being zero, indicating no homopolymerization of the silyl monomer. researchgate.net In the context of controlled radical polymerization, such as ATRP, the product of the reactivity ratios (r₁ * r₂) is often less than one, which suggests a tendency toward random copolymer formation. frontiersin.org

The following table presents reactivity ratios for systems involving the related monomer, trimethylsilyl methacrylate (TMSMA).

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization System | Citation |

|---|---|---|---|---|---|

| Methacrylic Acid | Trimethylsilyl Methacrylate | 2.75 | 0.004 | Free Radical | researchgate.net |

| tert-Butyl Methacrylate | Trimethylsilyl Methacrylate | 0.170 ± 0.050 | 1.170 ± 0.124 | Free Radical | researchgate.net |

The sequence distribution of monomer units within a copolymer chain is a direct consequence of the reactivity ratios and the polymerization method. This distribution significantly influences the macroscopic properties of the material. researchgate.net

In controlled radical polymerizations like ATRP, where polymer chains grow simultaneously and monomer composition changes are uniform across all chains, the resulting copolymers tend to have a more random distribution and consistent chain-to-chain composition compared to those from conventional free radical polymerization. frontiersin.org The sequence distribution can be predicted and analyzed using the reactivity ratios to calculate parameters such as the mean sequence length of each monomer. frontiersin.org For example, in the ATRP of styrene and 2-ethylhexyl acrylate, the mean sequence length of each monomer was shown to increase as its proportion in the initial monomer feed increased. frontiersin.org Similar principles would apply to the statistical copolymerization of TMSA, where a product of reactivity ratios (r₁r₂) close to 1 would yield a random copolymer, while values deviating from this would indicate a tendency towards alternating or block-like sequences.

Block Copolymer Synthesis Incorporating this compound Monomers

Block copolymers containing a poly(this compound) (PTMSA) segment are often synthesized as precursors to amphiphilic block copolymers, where the trimethylsilyl group is later hydrolyzed to yield a poly(acrylic acid) block.

The synthesis of block copolymers combining polydimethylsiloxane (B3030410) (PDMS) with acrylates presents challenges due to the differing reactivity of the monomers under a single polymerization condition. The synthesis of PDMS-b-poly(meth)acrylate block copolymers via sequential anionic polymerization is particularly difficult because the living silanolate anion at the end of a PDMS chain is not sufficiently nucleophilic to initiate the polymerization of less reactive acrylate monomers. tandfonline.comnih.gov To overcome this, strategies often involve transformation reactions or the use of specialized linking agents. tandfonline.commdpi.com

Atom Transfer Radical Polymerization (ATRP) offers a more versatile route. This method typically involves synthesizing a PDMS macroinitiator that is terminated with a group capable of initiating the radical polymerization of a second monomer. A series of well-defined PDMS-poly(meth)acrylate AB diblock and ABA triblock copolymers have been synthesized by initiating the ATRP of various acrylates from a monofunctional or bifunctional PDMS macroinitiator terminated with a 2-bromoisobutyrate group. tandfonline.com However, an attempt to synthesize a block copolymer with this compound (TMSA) using this ATRP method encountered difficulties in characterization. The resulting polymer was not successfully analyzed by size exclusion chromatography (SEC), possibly due to the partial hydrolysis of the trimethylsiloxy group during polymer recovery, leading to the formation of carboxylic acid moieties that interacted strongly with the SEC column material. tandfonline.com

Group Transfer Polymerization (GTP) has been successfully employed for the synthesis of well-defined PDMS-b-poly[alkyl (meth)acrylate] block copolymers. cmu.edu This technique uses a silyl ketene (B1206846) acetal-terminated PDMS as a macroinitiator. The subsequent polymerization of acrylate monomers, including TMSA, proceeds in a controlled manner, yielding block copolymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu

The table below summarizes findings from the synthesis of PDMS-based block copolymers involving silyl-protected acrylates.

| Polymerization Method | Monomer(s) | Key Finding | Citation |

|---|---|---|---|

| Anionic / ATRP | PDMS, this compound (TMSA) | Synthesis attempted via ATRP from a PDMS macroinitiator. Characterization by SEC was unsuccessful, likely due to hydrolysis of the silyl group. | tandfonline.com |

| Group Transfer Polymerization (GTP) | PDMS, this compound (TMSA) | Successful synthesis of well-defined PDMS-b-PTMSA using a silyl ketene acetal-terminated PDMS macroinitiator. | cmu.edu |

| Anionic / ATRP | PDMS, tert-Butyl Acrylate (tBA), Styrene | Successful synthesis of a PDMS-b-PtBA-b-PS triblock copolymer, demonstrating the combination of methods to access complex architectures. | dtu.dk |

| Anionic Polymerization | PDMS, tert-Butyl Methacrylate (tBMA) | Direct sequential polymerization is difficult. Synthesis was achieved using a heterofunctional linking agent to connect the two separately prepared polymer blocks. | mdpi.com |

Sequential Monomer Addition: In living polymerizations like anionic, GTP, or ATRP, blocks are grown sequentially. The length of each block is precisely controlled by the ratio of the amount of monomer consumed to the amount of initiator used. uni-bayreuth.de

Initiator Choice: The architecture of the final polymer can be dictated by the initiator. Monofunctional initiators produce AB diblock copolymers, while difunctional initiators can be used to grow ABA triblock copolymers. tandfonline.comdtu.dk

Polymerization Method: The choice of polymerization technique is critical.

ATRP has proven robust for creating well-defined di- and triblock copolymers of various acrylates with predefined block lengths and low polydispersities. researchgate.net

GTP is also highly effective for synthesizing methacrylate and acrylate copolymers with controlled structures and narrow molecular weight distributions. uni-bayreuth.de The sequence of monomer addition directly controls the block structure. dtu.dk

Living Anionic Polymerization , while challenging for certain monomer pairs, offers excellent control when monomer reactivities are compatible or when linking strategies are employed. mdpi.comuni-bayreuth.de

These strategies enable the synthesis of tailor-made polymers where the properties can be finely tuned by adjusting the length and arrangement of the constituent blocks.

Graft Copolymerization Utilizing this compound Functionality

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. The trimethylsilyl group in TMSA or related monomers can be strategically utilized in the synthesis of graft copolymers through "grafting-from" or "grafting-onto" methods.

In the "grafting-from" approach, initiating sites are created along a polymer backbone from which the graft chains are grown. A common strategy involves copolymerizing a monomer like 2-(trimethylsilyloxy)ethyl methacrylate (HEMA-TMS) into a backbone. researchgate.netcmu.edu The trimethylsilyl protecting group is then removed, and the exposed hydroxyl group is subsequently modified, for example, by esterification with 2-bromopropionyl bromide. This transforms the backbone into a multifunctional macroinitiator with C-Br bonds capable of initiating the ATRP of a second monomer to form the grafts. researchgate.netcmu.edu This method allows for the synthesis of densely grafted or "bottlebrush" polymers with controlled graft length and density. cmu.edu

The "grafting-onto" method involves attaching pre-formed polymer chains to a reactive polymer backbone. mdpi.com For instance, graft polymerization of acrylic acid has been achieved on the surface of a poly[1-(trimethylsilyl)-1-propyne] film via glow-discharge induction, demonstrating how a silyl-containing polymer can serve as a substrate for grafting. researchgate.net

These techniques, particularly the "grafting-from" method using silyl-protected functional monomers, provide a powerful pathway to complex architectures like bottlebrush copolymers and arborescent (graft-on-graft) polymers. cmu.eduacs.org

Multi-Component Polymerizations Involving this compound

The incorporation of this compound (TMSA) into polymers composed of three or more distinct monomer units allows for the creation of complex macromolecular architectures with highly tunable properties. These multi-component polymerizations, including terpolymerizations and the synthesis of block copolymers with multiple blocks, leverage the unique reactivity of TMSA and the functionalities of other comonomers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to achieve precise control over the polymer structure.

A key strategy in these syntheses is the use of silyl-protected monomers, like TMSA, which can be polymerized in a controlled manner. The resulting silyl-containing polymer can then undergo post-polymerization modification, typically hydrolysis, to reveal functional groups like carboxylic acids. This approach is particularly useful for creating amphiphilic block copolymers and other functional materials.

Research in this area has explored various copolymerization strategies to produce a range of macromolecular architectures, from statistical and block copolymers to more complex structures. These materials are of interest for a variety of applications, including as precursors to adhesive materials and as functional coatings. cas.cz

Research Findings in Multi-Component Systems

Detailed studies on the terpolymerization of silyl-containing acrylates provide insight into the reactivity of the monomers and the properties of the resulting polymers. For instance, the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS), a monomer with a bulky silyl group, alongside methacrylic acid (MA) and dimethyl octyl ammonium (B1175870) styrene sulfonate (DOASS), has been investigated. The reactivity ratios for the monomer pairs were determined to understand how they incorporate into the polymer chain.

Table 1: Reactivity Ratios in the Terpolymerization of MPTS, MA, and DOASS

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |

|---|---|---|---|

| MA | DOASS | - | - |

| MPTS | DOASS | - | - |

| MA | MPTS | - | - |

The values of the reactivity ratios indicate that the monomer units are distributed randomly along the polymer chains, leading to homogeneous copolymer compositions at conversions below 70%. worktribe.com Such studies are crucial for predicting and controlling the microstructure of multi-component polymers containing silyl groups.

Another approach to creating multi-component systems is through the synthesis of block copolymers. For example, block copolymers of methyl methacrylate and trimethylsilyl methacrylate have been synthesized. cas.cz These can be considered two-component systems, but they serve as building blocks for more complex architectures. The synthesis of triblock terpolymers has also been demonstrated, where a silyl-protected methacrylate is used as one of the monomers to build a multi-block structure. researchgate.net

The resulting macromolecular architectures from these multi-component polymerizations can be quite diverse. For instance, the free radical cross-linking copolymerization of acrylic monomers with silyl pendant groups can lead to the formation of cross-linked terpolymer networks. researchgate.net Furthermore, silicone-modified polyurethane acrylates have been synthesized by incorporating a tris(trimethylsiloxy)silyl propyl group, resulting in multi-component polymer films with enhanced hydrophobicity. nih.gov

Table 2: Examples of Multi-Component Polymer Systems with Silyl-Containing Monomers

| Monomer System | Polymerization Method | Resulting Architecture | Key Findings |

|---|---|---|---|

| 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS), methacrylic acid (MA), dimethyl octyl ammonium styrene sulfonate (DOASS) | Free Radical Polymerization | Statistical Terpolymer | Random distribution of monomer units along the chain. worktribe.com |

| Methyl methacrylate, Trimethylsilyl methacrylate | Controlled Radical Polymerization | Diblock Copolymer | Precursor to adhesive materials after hydrolysis. cas.cz |

| Acrylic monomers with Me3Si pendant groups | Free Radical Cross-linking Copolymerization | Cross-linked Terpolymer Network | Formation of a network structure. researchgate.net |

| Diisocyanate, polyol, 2-hydroxyethyl acrylate, multi-hydroxyalkyl silicone with tris(trimethylsiloxy)silyl propyl groups | Step-growth and UV curing | Silicone-modified Polyurethane Acrylate Network | Enhanced hydrophobicity and specific surface morphologies. nih.gov |

The versatility of multi-component polymerizations involving this compound and related silyl-containing monomers allows for the design of a wide array of functional polymers with tailored properties and complex architectures.

Reactivity and Reaction Mechanisms of Trimethylsilyl Acrylate

Radical Reactivity of Trimethylsilyl (B98337) Acrylate (B77674) and Silyl (B83357) Radicals

The interaction of silyl radicals with trimethylsilyl acrylate is a nuanced process governed by a delicate balance of electronic and thermodynamic factors. Silyl radicals, such as tris(trimethylsilyl)silyl radical ((TMS)₃Si•), can add across the double bond or abstract a hydrogen atom. nih.govresearchgate.net

The kinetics of the reaction between silyl radicals and activated alkenes like acrylates have been a subject of detailed study. The rate at which a silyl radical adds to the double bond is significantly faster than hydrogen abstraction from the methyl groups of the trimethylsilyl ester. For instance, the addition of the highly reactive tris(trimethylsilyl)silyl radical to monosubstituted olefins is an efficient process. researchgate.net The reaction proceeds via the formation of a radical adduct, which then propagates the chain by reacting with the parent silane (B1218182) to yield the final product and a new silyl radical. nih.govresearchgate.net

The reactivity of silanes is closely linked to their Si-H bond dissociation energy (BDE). nih.gov Tris(trimethylsilyl)silane (B43935), a common precursor for the (TMS)₃Si• radical, has a BDE of approximately 353.5 kJ/mol, which is low enough to make it an effective chain carrier in radical reactions, comparable to organotin hydrides. nih.gov Studies on hydrogen abstraction from various silanes have provided detailed rate constants, crucial for understanding these competing processes. nih.govnih.gov While specific rate constants for this compound are part of a broader class of acrylates, the general trends indicate a high propensity for radical addition over abstraction. kpi.ua

Table 1: Comparison of Reaction Rate Constants for Silyl Radicals

| Reacting Radical | Substrate | Reaction Type | Rate Constant (M⁻¹ s⁻¹) | Temperature (°C) |

|---|---|---|---|---|

| (TMS)₃Si• | Monosubstituted Olefins | Addition | Varies (fast) | Ambient |

| (TMS)₃Si• / RSH | Primary Alkyl Radicals | H-abstraction (trapping) | 0.9–8 x 10⁷ | 80 |

This table compiles representative data to illustrate the reactivity trends of silyl radicals in addition and abstraction reactions. nih.gov

The rate of radical addition to an alkene is not solely dependent on the reaction's exothermicity (enthalpy). Polar effects, stemming from the interaction between the radical's and the alkene's frontier molecular orbitals, play a crucial, often competing, role. This interplay is particularly evident in the addition of silyl radicals to electron-deficient alkenes like acrylates.

Nucleophilic and Electrophilic Reactions

This compound and its derivatives are valuable partners in reactions involving nucleophiles and electrophiles, enabling the construction of complex carbon skeletons.

Methyl 2-(trimethylsilyl)acrylate serves as a powerful Michael acceptor in a tandem reaction sequence that results in the formation of α-methylene carbonyl compounds. oup.com In this process, a nucleophile, typically an organometallic reagent like an organocuprate, adds to the β-position of the acrylate. This conjugate addition generates a transient enolate intermediate.

This enolate does not require external quenching. Instead, it spontaneously undergoes a Peterson-type elimination. The negatively charged oxygen attacks the adjacent silicon atom, leading to the expulsion of a trimethylsilanolate salt and the concurrent formation of a new carbon-carbon double bond at the α-position. oup.com This one-pot sequence efficiently creates both a carbon-carbon single bond (from the Michael addition) and a carbon-carbon double bond (from the olefination), providing a direct route to α,β-unsaturated esters and lactones, which are important structural motifs in many natural products. oup.com

Recent advances in catalysis have unlocked new methods for the functionalization of alkenes. A notable example is the three-component silylacylation of acrylates, achieved through cooperative nickel and photoredox catalysis. researchgate.netrsc.orgrsc.org This redox-neutral process combines an acrylate, a hydrosilane, and an aroyl chloride to generate a β-silylated ketone derivative in a single step. researchgate.netrsc.org

The proposed mechanism involves a synergistic catalytic cycle. rsc.org The photocatalyst, upon excitation by light, generates a silyl radical from the hydrosilane. This silyl radical then adds to the acrylate double bond. The resulting carbon-centered radical is trapped by a Ni(0) catalyst, forming a Ni(I)-alkyl intermediate. This species then reacts with the aroyl chloride in an oxidative addition step to form a Ni(III) complex, which subsequently undergoes reductive elimination to furnish the final silylacylated product and regenerate the Ni(I) catalyst for the next cycle. rsc.orgacs.org This method is valued for its mild conditions and high functional group tolerance. researchgate.netrsc.org

Table 2: Substrate Scope in Ni/Photoredox-Catalyzed Silylacylation

| Acrylate | Hydrosilane | Aroyl Chloride | Yield (%) |

|---|---|---|---|

| Ethyl acrylate | Tris(trimethylsilyl)silane | 4-tert-butyl benzoyl chloride | 76 |

| Methyl acrylate | Triethylsilane | 4-methoxybenzoyl chloride | Varies |

Data is representative of the yields reported in studies on three-component silylacylation reactions. researchgate.net

While not a reaction of this compound itself, the reactivity of sodium or lithium trimethylsilanolate (Me₃SiONa/Li) is relevant as it showcases the nucleophilic character of closely related trimethylsilyl compounds. Trimethylsilanolate is a potent nucleophile capable of opening strained rings, particularly epoxides and lactones. acs.orgnih.gov

In the case of lactones, the reaction proceeds via a BAc2 mechanism, where the silanolate anion performs a nucleophilic attack on the carbonyl carbon. acs.orgnih.gov This is the rate-determining step, leading to the cleavage of the acyl-oxygen bond and opening of the lactone ring to form a carboxylate and a silyl ether. acs.orgnih.gov Similarly, trimethylsilanolate can open epoxides by attacking one of the electrophilic carbons of the ring, resulting in a β-hydroxy silyl ether after an aqueous workup. This reactivity is also observed with other strained ethers like THF, though under specific catalytic conditions. rsc.org These reactions are valued for their mildness and chemoselectivity. acs.orgnih.gov

Hydrolysis and Desilylation Reactions of this compound Polymers

The silicon-ester bond in poly(this compound) (PTMSA) and its copolymers is susceptible to cleavage, a reaction that is fundamental to many of its applications. This reactivity allows for the transformation of the hydrophobic, protected polymer into a hydrophilic, functional polymer containing carboxylic acid groups. The process of removing the trimethylsilyl (TMS) protecting group is known as desilylation or deprotection. This transformation can be triggered by various reagents and conditions, enabling controlled and selective modifications to the polymer structure.

Controlled Deprotection to Yield Carboxylic Acid Functionality

The conversion of poly(this compound) or its methacrylate (B99206) analogue, poly(trimethylsilyl methacrylate) (PTMSMA), into poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMAA) respectively, is a key transformation that unlocks the functionality of the carboxylic acid group. researchgate.netcmu.edu This deprotection is essentially a hydrolysis reaction of the silyl ester. The trimethylsilyl group is an effective protecting group for the carboxylic acid, allowing for polymerization chemistries that might otherwise be incompatible with acidic protons. acs.orguni-bayreuth.de Following polymerization, the TMS group can be removed under relatively mild conditions to yield the desired poly(carboxylic acid). uni-bayreuth.de

Spontaneous/Moisture-Induced Hydrolysis : In some cases, the trimethylsilyl ester is so labile that simple exposure to atmospheric moisture is sufficient to induce hydrolysis. For instance, block copolymers containing a poly(this compound) block have been observed to undergo complete hydrolysis to the corresponding poly(acrylic acid) block after exposure to air for one week. cmu.edu However, this method can be slow and may not be suitable for all applications. Partial hydrolysis can sometimes occur unintentionally during polymer recovery and purification, which can complicate analysis techniques like size-exclusion chromatography (SEC) due to interactions between the newly formed carboxylic acid groups and the column packing material. tandfonline.com

Acid Catalysis : The rate of hydrolysis can be significantly accelerated using acid catalysts. A common method involves dissolving the polymer in a suitable solvent like dioxane and adding a catalytic amount of a strong acid, such as p-toluenesulfonic acid. cmu.eduuni-bayreuth.de Heating the mixture can further drive the reaction to completion. cmu.edu For example, the hydrolysis of poly(tert-butyl acrylate) blocks, a related protected system, has been achieved by heating at 120°C in an acetic acid/water mixture with p-toluenesulfonic acid. uni-bayreuth.de

Fluoride-Ion-Mediated Deprotection : Fluoride (B91410) ions exhibit a very high affinity for silicon, making fluoride-based reagents highly effective for cleaving silicon-oxygen bonds. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose. rsc.orgacs.org The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF). To moderate the reactivity and buffer the reaction, an acid, such as acetic acid, is often added. rsc.orgacs.org This method is known for its high efficiency and selectivity.

The following table summarizes various conditions reported for the deprotection of silyl-protected acrylate polymers to yield carboxylic acid functionalities.

| Polymer System | Deprotection Reagent/Condition | Solvent | Notes | Reference |

|---|---|---|---|---|

| Poly(dimethylsiloxane)-b-poly(this compound) | Exposure to air | N/A (Solid State) | Complete hydrolysis observed after 1 week. | cmu.edu |

| Poly(dimethylsiloxane)-b-poly(tert-butyl methacrylate) | p-Toluenesulfonic acid | Dioxane | Reaction stirred for 12h at 100°C. Applicable principle for silyl acrylates. | cmu.edu |

| Copolymer of 2-(Trimethylsilyloxy)ethyl acrylate and n-Butyl acrylate | Tetrabutylammonium fluoride (TBAF) and Acetic Acid | Tetrahydrofuran (THF) | Stirred at room temperature for 24 hours. | rsc.org |

| Poly(3-(trimethylsilyl)prop-2-ynyl acrylate) | TBAF and Acetic Acid | Tetrahydrofuran (THF) | Reaction conducted at -20°C then warmed to room temperature. | acs.org |

| Poly(trimethylsilyl methacrylate) | Acid or Fluoride-induced | Not specified | General method for conversion to poly(methacrylic acid). | researchgate.net |

Selective Hydrolysis in Polymer Synthesis

A significant advantage of using this compound in polymer synthesis is the ability to perform selective hydrolysis, particularly in the context of block copolymers. cmu.eduuoi.gr This allows for the creation of complex polymer architectures, such as amphiphilic block copolymers, where one block is hydrophobic and the other is hydrophilic. cmu.eduuni-bayreuth.de

The typical strategy involves the synthesis of a diblock or multiblock copolymer where one of the blocks is poly(this compound). This precursor polymer is soluble in many common organic solvents. Subsequent selective hydrolysis of the PTMSA block converts it into a poly(acrylic acid) block, rendering that segment of the polymer water-soluble. cmu.eduuni-bayreuth.de For example, block copolymers of poly(dimethylsiloxane) (a hydrophobic, silicone-based polymer) and poly(this compound) have been synthesized. cmu.edu After polymerization, the quantitative hydrolysis of the PTMSA block yields an amphiphilic poly(dimethylsiloxane)-b-poly(acrylic acid) copolymer. cmu.edu

This selective transformation is crucial for applications requiring self-assembly, such as the formation of micelles or other nanostructures in solution. uni-bayreuth.de For instance, amphiphilic block copolymers can form core-shell micelles in a solvent that is selective for one of the blocks. The ability to switch the character of the poly(acrylic acid) block from hydrophobic (as the protected silyl ester) to hydrophilic (as the carboxylic acid) provides a powerful tool for controlling the polymer's solubility and aggregation behavior. cmu.eduuni-bayreuth.de

The hydrolysis conditions can be chosen to be mild enough not to affect other functional groups within the polymer structure. For example, in the synthesis of triblock terpolymers, a poly(tert-butyl acrylate) block can be selectively hydrolyzed under acidic conditions while other blocks remain intact. uoi.gr Similarly, the desilylation of PTMSA can be performed selectively in the presence of less labile ester groups. The relatively high sensitivity of the silyl ester bond to hydrolysis compared to other esters (like methyl or tert-butyl esters) allows for this chemical differentiation. uni-bayreuth.de This selective cleavage is a cornerstone of creating functional materials for applications ranging from drug delivery and biomedical materials to surfactants and coatings. cmu.eduresearchgate.net

Computational Chemistry and Theoretical Modeling of Trimethylsilyl Acrylate Systems

Quantum Mechanical Studies of Radical Initiation and Propagation

Quantum mechanics (QM) forms the basis for a detailed investigation of the elementary steps in the free-radical polymerization of vinyl monomers like trimethylsilyl (B98337) acrylate (B77674). mdpi.com Ab initio methods, which are based on first principles of quantum mechanics without reliance on experimental data, are employed to solve the Schrödinger equation for the reacting system. ulisboa.pt These calculations provide fundamental information about the electronic structure, geometry, and energy of reactants, transition states, and products.

In the context of trimethylsilyl acrylate polymerization, QM studies are crucial for elucidating the mechanisms of radical initiation and propagation. These studies can determine the activation energies and pre-exponential factors (Arrhenius parameters) for these critical reaction steps. mdpi.com For instance, high-level ab initio molecular orbital theory can be used to calculate the rate coefficients for the propagation step, considering models of varying chain lengths (e.g., dimer, trimer) to assess the influence of the penultimate unit on reactivity. acs.orgugent.be The presence of the bulky trimethylsilyl group is expected to introduce significant steric and electronic effects, which can be precisely quantified through QM calculations. These theoretical investigations can also explore the stereochemistry of the propagation step, predicting the tacticity (isotactic vs. syndiotactic) of the resulting polymer chain. ugent.beresearchgate.net

While specific QM data for this compound is not abundant in public literature, the table below presents typical Arrhenius parameters calculated for the propagation of similar acrylate monomers using quantum chemistry. These values illustrate the type of kinetic data that can be obtained and serve as a reasonable estimate for the reactivity of silyl-containing acrylates.

| Monomer | Computational Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Methyl Acrylate | G3(MP2)-RAD//RMP2/6-311+G(d,p) | 19.5 | 1.8 x 10⁷ |

| n-Butyl Acrylate | M06-2X/6-311+G(d,p) | 30.6 | 5.9 x 10⁷ |

| Methyl Methacrylate (B99206) | MPWB1K/6-31G(d,p) | 22.4 | 1.1 x 10⁷ |

This table is interactive. You can sort the data by clicking on the column headers.

Note: The values presented are for illustrative purposes based on similar acrylate systems and may not represent the exact values for this compound. researchgate.netrsc.org

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has become a widely used computational tool for investigating the mechanisms of chemical reactions, including polymerization. rsc.org DFT methods calculate the electronic structure of a system based on its electron density, offering a favorable balance between computational cost and accuracy. researchgate.net For the polymerization of this compound, DFT is instrumental in mapping out the potential energy surfaces of various reaction pathways.

DFT calculations can be used to locate and characterize the geometries and energies of transition states for key reaction steps, such as initiation, propagation, chain transfer, and termination. ugent.beresearchgate.net This allows for a detailed understanding of the reaction mechanism and the factors that control reaction rates and selectivity. For example, DFT can be used to investigate side reactions that may occur during the polymerization of acrylates, such as backbiting (intramolecular hydrogen transfer), which leads to the formation of mid-chain radicals and subsequent branching. rsc.org The calculated energy barriers for these competing pathways can predict the likelihood of their occurrence under different reaction conditions. The influence of the trimethylsilyl substituent on the stability of the propagating radical and the transition states can be systematically studied. researchgate.net

The following table provides representative data from DFT studies on acrylate polymerization, showcasing the calculated activation barriers for different elementary reaction steps.

| Reaction Step | Acrylate System | DFT Functional/Basis Set | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Propagation | Methyl Acrylate (Trimer radical) | MPWB1K/6-31G(d,p) | 26.8 |

| Backbiting (1,5 H-transfer) | n-Butyl Acrylate (Trimer radical) | M06-2X/6-311+G(d,p) | 30.6 |

| β-Scission | n-Butyl Acrylate (Mid-chain radical) | M06-2X/6-311+G(d,p) | 81.1 |

This table is interactive. You can sort the data by clicking on the column headers.

Note: The values are based on studies of related acrylate systems and illustrate the application of DFT. researchgate.netrsc.org

Molecular Dynamics Simulations for Polymer Structure and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamic properties of polymeric materials like poly(this compound).

The table below summarizes key properties of polyacrylate systems that are commonly investigated using molecular dynamics simulations.

| Property Investigated | Description | Relevance to Poly(this compound) |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Influences viscosity, mechanical properties, and solution behavior. |

| Mean Squared Displacement (MSD) | Characterizes the average distance a particle travels over time, reflecting chain mobility. | Relates to the glass transition temperature, diffusion, and viscoelasticity. |

| Fractional Free Volume (FFV) | The fraction of the total volume not occupied by the polymer molecules. | Impacts gas permeability, diffusion of small molecules, and mechanical response. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | A fundamental property defining the material's operating temperature range. |

This table is interactive and provides an overview of properties studied via MD simulations.

Modeling of Reaction Kinetics and Polymerization Processes

Kinetic modeling is essential for the design, optimization, and control of polymerization reactors and processes. For this compound, mathematical models can be developed to describe the rate of polymerization, the evolution of monomer conversion, and the development of the polymer molecular weight distribution over time. nanoient.org These models are typically based on a set of differential equations that represent the elementary reaction steps of the polymerization mechanism, including initiation, propagation, chain transfer, and termination. cmu.eduacs.org

The kinetic parameters used in these models, such as the rate coefficients for the elementary reactions, can be obtained from experimental measurements or from theoretical calculations using quantum mechanical methods, as described in Section 6.1. ulisboa.pt Various kinetic models can be employed, ranging in complexity. For photopolymerization processes, which are common for acrylates, models like the Kamal-Sourour or Avrami equations can be used to describe the curing kinetics and the dependency of the reaction rate on factors like temperature and light intensity. researchgate.net These models are crucial for applications such as coatings and additive manufacturing, where controlling the curing process is critical to achieving the desired material properties. imaging.org By simulating the polymerization process under different conditions, these models can be used to predict the final properties of the poly(this compound) and to optimize the manufacturing process.

The following table compares different kinetic models that can be applied to the polymerization of acrylate systems.

| Kinetic Model | Description | Applicability to this compound Polymerization |

|---|---|---|

| Method of Moments | Tracks the moments of the polymer chain length distribution to predict average molecular weights (Mn, Mw). | Useful for predicting average polymer properties in bulk or solution polymerization. |

| PREDICI | A software package for detailed kinetic modeling that can handle complex reaction schemes and predict full molecular weight distributions. | Suitable for in-depth mechanistic studies and simulating complex polymerization processes. |

| Kamal-Sourour Model | An empirical model often used to describe the autocatalytic curing behavior of thermosetting resins, including photopolymers. | Applicable for modeling the UV-curing kinetics of this compound formulations. researchgate.net |

| Avrami Model | Describes the kinetics of phase transformations and can be adapted to model the overall conversion in polymerization processes. | Can be used to analyze the overall curing behavior, particularly in cross-linking systems. researchgate.net |

This interactive table provides a comparison of various kinetic models.

Applications of Trimethylsilyl Acrylate in Advanced Materials Research

Development of Functional Polymer Networks

The integration of silane (B1218182) chemistry, particularly using molecules with trimethylsilyl (B98337) groups, into acrylate-based photopolymers has emerged as a powerful strategy for creating functional polymer networks with highly controlled properties. This approach offers a compelling alternative to traditional thiol-ene systems.

The use of specific difunctional silanes, such as those containing bis(trimethylsilyl) groups, in acrylate (B77674) photopolymerization fundamentally alters the network formation process. acs.orgnih.gov In a standard radical photopolymerization, acrylate monomers react in a rapid and chaotic chain-growth manner, often leading to heterogeneous network structures. However, introducing a silane with abstractable hydrogens functions as a chain transfer agent (CTA). acs.orgacs.org This interrupts the rapid chain growth and induces a mixed chain-growth/step-growth-like mechanism. acs.org

This regulation of the polymerization process results in a more homogeneous network architecture. acs.orgnih.govnih.gov Evidence for this is seen in the resulting polymers, which exhibit a narrower glass transition range, indicating a more uniform polymer phase. acs.orgnih.gov The degree of this regulation is tunable; by varying the concentration of the silane in the monomer formulation, the cross-linking density and the final thermomechanical properties of the network can be precisely controlled. acs.orgnih.govnih.gov This method provides a pathway to fabricating regulated acrylate-based photopolymer networks with defined thermal transitions and reduced cross-linking density. acs.orgnih.govresearchgate.net

A major challenge in the polymerization of multifunctional acrylates is the significant volumetric shrinkage that occurs during the process, leading to high internal stress. This stress can cause micro-cracks, deformation, and debonding from substrates, compromising the material's integrity. vot.pl Silane-acrylate photopolymer systems offer a significant advantage by mitigating this issue.

The chain transfer mechanism introduced by the silane delays the gel point of the polymerizing system to a much higher double-bond conversion (DBC). acs.org This means that a larger portion of the polymerization occurs while the material is still in a more fluid, pre-gel state, allowing for relaxation of the developing stress. acs.org Consequently, less stress is locked into the network once it solidifies. acs.orgacs.org Research has demonstrated a significant reduction in polymerization-induced shrinkage stress—for instance, a 20 mol% concentration of a difunctional silane in a triacrylate formulation can reduce the initial stress by approximately 35%. nih.gov

This delayed gelation and stress reduction, combined with a higher final conversion of the acrylate double bonds (>95%), leads to networks with improved mechanical properties. acs.orgnih.gov Compared to standard acrylate networks, silane-acrylate photopolymers exhibit greater flexibility, increased elongation at break, and improved impact resistance, making them tougher and more durable. acs.orgnih.govresearchgate.net

Table 1: Effect of Difunctional Silane (DSiH) on Acrylate Photopolymerization Properties Data derived from studies on a triacrylate (D3A) system.

| Formulation (mol % DSiH in D3A) | Double-Bond Conversion at Gel Point (DBCgel) | Final Double-Bond Conversion (DBCfinal) | Shrinkage Stress Reduction | Key Mechanical Property Improvement |

|---|---|---|---|---|

| 0% (Pure D3A) | ~5-10% | ~80-85% | N/A (Reference) | Brittle |

| 20% | >60% | >95% | ~35% | Improved impact resistance and flexibility |

| 50% | >70% | >95% | Significant | Increased elongation at break |

Polymers for Photolithography and Resist Materials

Polymers containing trimethylsilyl groups are critical for advanced photolithography, particularly for deep UV (248 nm) and ArF excimer laser (193 nm) lithography used in microelectronics fabrication. spie.org Conventional photoresist materials like novolac resins are too opaque at these shorter wavelengths. Polymers based on trimethylsilyl methacrylate (B99206) offer high transparency and, crucially, excellent resistance to oxygen reactive-ion etching (RIE). researchgate.nettandfonline.com